molecular formula C11H17BrN4 B13215927 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine CAS No. 566158-43-8

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B13215927
CAS No.: 566158-43-8
M. Wt: 285.18 g/mol
InChI Key: ZXIAZGFVKDPFJJ-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is an organic compound with the molecular formula C11H18BrN5. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological activities. This compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 1-(propan-2-yl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine.

Scientific Research Applications

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
  • 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]pyrimidine is unique due to the presence of the propan-2-yl group on the piperazine ring, which may confer specific steric and electronic properties that influence its reactivity and biological activity. This distinguishes it from other similar compounds and may make it more suitable for certain applications.

Properties

CAS No.

566158-43-8

Molecular Formula

C11H17BrN4

Molecular Weight

285.18 g/mol

IUPAC Name

5-bromo-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C11H17BrN4/c1-9(2)15-3-5-16(6-4-15)11-13-7-10(12)8-14-11/h7-9H,3-6H2,1-2H3

InChI Key

ZXIAZGFVKDPFJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=C(C=N2)Br

Origin of Product

United States

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